Apalutamide-d7 is a deuterated form of Apalutamide, a potent androgen receptor antagonist primarily used in the treatment of prostate cancer. This compound has gained attention not only for its therapeutic applications but also for its utility in pharmacokinetic studies due to the incorporation of deuterium, which enhances the stability and provides distinct isotopic labeling for analytical purposes.
Apalutamide-d7 is classified as an organic compound and specifically as an androgen receptor inhibitor. It is derived from Apalutamide, which is synthesized through various chemical methods. The deuterated variant allows for enhanced tracking in biological studies and is particularly useful in understanding the pharmacodynamics and pharmacokinetics of the parent compound.
The synthesis of Apalutamide-d7 involves several steps that typically include:
The detailed synthesis pathways can vary based on the specific protocols followed in different laboratories or research settings .
Apalutamide-d7 retains the core structure of Apalutamide but includes deuterium atoms at specified positions, which alters its mass without significantly changing its chemical properties. The molecular formula for Apalutamide is C19H20F4N4O2S, while Apalutamide-d7 has a corresponding formula that reflects the substitution of hydrogen with deuterium.
Apalutamide-d7 participates in various chemical reactions typical for pharmaceuticals:
Apalutamide-d7 functions primarily as an androgen receptor antagonist. Its mechanism involves:
Analytical methods such as HPLC have been developed specifically for evaluating Apalutamide-d7's purity and stability under various conditions . These methods allow for precise quantification and assessment of related substances during formulation development.
Apalutamide-d7 serves multiple scientific purposes:
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2